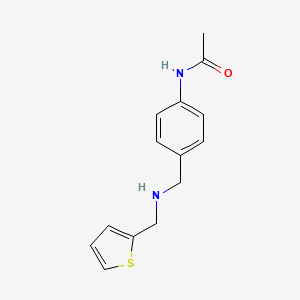

n-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide

Description

Properties

Molecular Formula |

C14H16N2OS |

|---|---|

Molecular Weight |

260.36 g/mol |

IUPAC Name |

N-[4-[(thiophen-2-ylmethylamino)methyl]phenyl]acetamide |

InChI |

InChI=1S/C14H16N2OS/c1-11(17)16-13-6-4-12(5-7-13)9-15-10-14-3-2-8-18-14/h2-8,15H,9-10H2,1H3,(H,16,17) |

InChI Key |

VKSPANGYZBKVJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CNCC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide typically involves the reaction of thiophen-2-ylmethylamine with 4-formylphenylacetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or a base like sodium hydroxide . The reaction conditions may vary, but common solvents include methanol and dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

- N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): This analog replaces the phenyl group in the target compound with a bromophenyl group. Notably, derivatives of this class exhibit antimycobacterial activity, suggesting that the target compound may share similar applications if tested .

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide () :

The chloro- and trifluoromethyl-substituted phenyl group introduces strong electron-withdrawing effects, which may alter binding affinity compared to the target compound’s thiophene-linked substituent. Such substitutions are common in agrochemicals and pharmaceuticals due to their metabolic stability .

Functional Group Variations

- Sulfonylmethyl Derivatives (): Compounds like N-(((phenylsulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6a–e) feature sulfonyl groups instead of thiophene. Sulfonyl moieties enhance solubility in polar solvents and are often used in protease inhibitors. The absence of sulfonyl groups in the target compound may limit its solubility but improve CNS penetration due to increased hydrophobicity .

- N-(Thiophen-2-ylmethyl)acetamide (): This simpler analog lacks the phenyl and methylamino linker present in the target compound. Its reduced steric bulk may facilitate easier synthesis but limit target specificity. The additional phenyl group in the target compound could enhance binding to aromatic-rich biological targets (e.g., kinases) .

Structural and Functional Comparison Table

Biological Activity

N-(4-(((Thiophen-2-ylmethyl)amino)methyl)phenyl)acetamide, also referred to by its CAS number 18210-26-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 246.33 g/mol. The structure consists of a thiophenyl group linked to a phenylacetamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have investigated the anticancer potential of various derivatives of phenylacetamides, including this compound.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

Cell Line IC50 (µM) Comparison Drug IC50 (µM) MDA-MB-435 1.95 Doxorubicin 3.45 K-562 2.36 Chlorambucil 52 - Mechanism of Action :

- Molecular Docking Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound:

- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while bulky groups may hinder activity due to steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.